molecular formula C19H13ClO4 B5599957 2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE

2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE

Cat. No.: B5599957
M. Wt: 340.8 g/mol
InChI Key: MQXZOALZUDUUHM-XNTDXEJSSA-N
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Description

2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound characterized by the presence of a chlorophenyl group, a dihydrofuran ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dihydrofuran ring. The final step involves the esterification of the resulting compound with acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3E)-5-(4-BROMOPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE
  • 2-{[(3E)-5-(4-FLUOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE
  • 2-{[(3E)-5-(4-METHOXYPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE

Uniqueness

The uniqueness of 2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE lies in its specific chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

[2-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4/c1-12(21)23-17-5-3-2-4-14(17)10-15-11-18(24-19(15)22)13-6-8-16(20)9-7-13/h2-11H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXZOALZUDUUHM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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